4-amino-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-amino-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound contains a triazole ring, a pyrazole ring, and a fluorophenyl group, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under controlled conditions . The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-amino-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides or acyl chlorides . Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted triazole-thiol compounds .
Scientific Research Applications
4-amino-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-amino-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase, which are crucial for bacterial and fungal cell survival.
Pathways Involved: By inhibiting these enzymes, the compound disrupts DNA replication and cell wall synthesis, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole and pyrazole derivatives such as:
- 4-amino-5-(3-chlorophenyl)-1H-pyrazol-5-yl-4H-1,2,4-triazole-3-thiol
- 4-amino-5-(3-bromophenyl)-1H-pyrazol-5-yl-4H-1,2,4-triazole-3-thiol
Uniqueness
What sets 4-amino-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol apart is its fluorophenyl group, which enhances its lipophilicity and membrane permeability, making it more effective in biological applications .
Properties
CAS No. |
1028417-82-4 |
---|---|
Molecular Formula |
C11H9FN6S |
Molecular Weight |
276.3 |
Purity |
78 |
Origin of Product |
United States |
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